Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Fluorophenoxyacetamide Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride.
Cyclization to Form the Thiophene Ring: The ethyl 2-(4-fluorophenoxy)acetamide is then subjected to cyclization with 2,3-dimethylthiophene-3-carboxylic acid under acidic conditions to form the desired thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Substituted fluorophenoxy derivatives
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- N-(2-(4-fluorophenoxy)ethyl)acetamide
Uniqueness
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H18FNO4S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18FNO4S/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-12(18)6-8-13/h5-8H,4,9H2,1-3H3,(H,19,20) |
InChI Key |
KRDFQPPUIVDFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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